Didesmethyl Almotriptan

Vue d'ensemble

Description

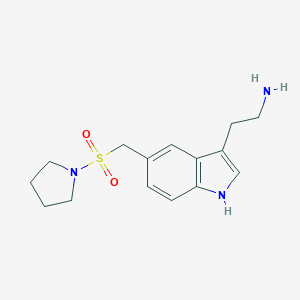

Didesmethyl Almotriptan is a compound with the molecular formula C15H21N3O2S . It is an almotriptan metabolite . The molecular weight of this compound is 307.4 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine . The InChI and Canonical SMILES strings are also available for further structural analysis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.4 g/mol. It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 5 . The exact mass is 307.13544809 g/mol .Applications De Recherche Scientifique

Recherche en neurologie

Didesmethyl Almotriptan est utilisé dans la recherche en neurologie . Il fait partie des produits chimiques et des normes analytiques de recherche en neurologie, qui sont des matériaux de référence certifiés pour une analyse de données hautement précise et fiable .

Douleur et inflammation

Ce composé est également utilisé dans le domaine de la recherche sur la douleur et l'inflammation . Il contribue à la compréhension des mécanismes de la douleur et de l'inflammation, et au développement de nouvelles stratégies thérapeutiques .

Neurotransmission

This compound est utilisé dans l'étude de la neurotransmission . Il contribue à la compréhension du processus par lequel les signaux du système nerveux sont transmis d'un neurone à un autre .

Recherche sur la maladie d'Alzheimer

Il est utilisé dans la recherche sur la maladie d'Alzheimer . Ce composé aide à étudier la physiopathologie de la maladie d'Alzheimer et au développement de traitements potentiels .

Mémoire, apprentissage et cognition

This compound est utilisé dans la recherche sur la mémoire, l'apprentissage et la cognition . Il contribue à la compréhension des mécanismes neuronaux sous-jacents à ces processus cognitifs

Mécanisme D'action

Target of Action

Didesmethyl Almotriptan primarily targets the 5-HT1B/1D receptors . These receptors are a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in various physiological functions, including the regulation of mood, appetite, and sleep .

Mode of Action

This compound acts as an agonist for the 5-HT1B/1D receptors . It binds to these receptors, leading to their activation . This activation results in the narrowing of blood vessels in the brain , the inhibition of pain signals being sent to the brain, and the suppression of the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Biochemical Pathways

The activation of the 5-HT1B/1D receptors by this compound leads to the constriction of cranial blood vessels . This action is believed to alleviate the symptoms of migraines by reducing the inflammation and dilation of these blood vessels that is typically associated with migraine attacks .

Pharmacokinetics

The pharmacokinetics of this compound, like its parent compound Almotriptan, likely involve absorption, distribution, metabolism, and excretion (ADME). For Almotriptan, it has been reported that the bioavailability of oral formulations ranges between 14% and 74%, and its elimination half-life ranges from 2 hours to 25 hours .

Result of Action

The primary result of this compound’s action is the relief of migraine symptoms . By constricting cranial blood vessels and inhibiting the transmission of pain signals in the brain, it effectively alleviates the pain, nausea, and other symptoms associated with migraines .

Orientations Futures

Almotriptan, a drug closely related to Didesmethyl Almotriptan, has been used in the acute treatment of migraines for over 20 years. More recent clinical results have confirmed its efficacy in women with menstrual migraine, the usefulness of early intervention, long-term benefit in adults, and also its efficacy and safety in adolescents . Future directions should involve better use of both preventative medicines and acute treatments such as the triptans, but also the development and introduction of new approaches .

Analyse Biochimique

Biochemical Properties

Didesmethyl Almotriptan interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It primarily acts on the serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. These interactions lead to the inhibition of the release of pro-inflammatory neuropeptides, which are involved in the pathophysiology of migraines. Additionally, this compound is metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2D6, which facilitate its biotransformation and elimination from the body .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by binding to serotonin receptors on the surface of neurons, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels. This modulation of cell signaling pathways results in reduced neuronal excitability and decreased release of inflammatory mediators. Furthermore, this compound affects gene expression by altering the transcription of genes involved in pain and inflammation pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. This binding leads to the activation of G-protein-coupled receptors, which inhibit adenylate cyclase activity and reduce cyclic AMP levels. The decrease in cyclic AMP levels results in the inhibition of neurotransmitter release and a reduction in neuronal excitability. Additionally, this compound modulates the activity of various ion channels, further contributing to its analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its efficacy in reducing neuronal excitability and inhibiting inflammatory mediator release. Prolonged exposure to the compound may lead to adaptive changes in cellular function, including receptor desensitization and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces migraine symptoms by modulating serotonin receptor activity and inhibiting inflammatory mediator release. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes N-demethylation and hydroxylation reactions, leading to the formation of various metabolites. These metabolic transformations are crucial for the elimination of this compound from the body and play a significant role in determining its pharmacokinetic properties. Additionally, the compound’s metabolism may influence its therapeutic efficacy and potential for drug-drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported across cell membranes via passive diffusion and active transport processes. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution within target tissues. Additionally, this compound exhibits preferential accumulation in certain tissues, including the brain, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and interacts with intracellular targets, including serotonin receptors and ion channels. Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which influence its subcellular distribution and activity. These modifications play a crucial role in regulating the compound’s therapeutic effects and potential for adverse reactions .

Propriétés

IUPAC Name |

2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDLLAFWGVDYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458497 | |

| Record name | 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181178-24-5 | |

| Record name | Didesmethyl almotriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181178245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDESMETHYL ALMOTRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLA8PUR9UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)